3-(1-アミノプロピル)ベンゼン-1-スルホンアミド

説明

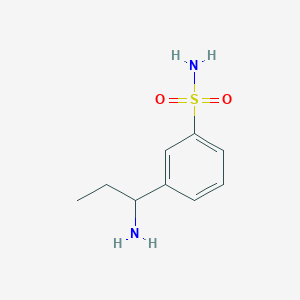

3-(1-Aminopropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1-Aminopropyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminopropyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤耐性

スルホンアミド誘導体は、世界的な健康上の重大なリスクである抗菌剤耐性に対抗する可能性について研究されています。 それらは、潜在的な抗菌活性を有する新規化合物を合成するために使用されてきました .

治療薬

クマリンスルホンアミド誘導体は、さまざまな治療における潜在的な用途を持つ治療薬クラスとして台頭しています .

薬理活性

スルホンアミドは、炭酸脱水酵素阻害作用やジヒドロ葉酸合成酵素阻害作用など、さまざまな薬理活性を示し、利尿、低血糖、甲状腺炎、炎症、緑内障などの疾患の治療に役立ちます .

製薬試験

生物活性

3-(1-Aminopropyl)benzene-1-sulfonamide, also known as 3-(1-aminopropyl)benzenesulfonamide hydrochloride, is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an aminopropyl group and a sulfonamide moiety. Its IUPAC name is 3-(1-aminopropyl)benzenesulfonamide hydrochloride, and it possesses the following chemical characteristics:

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.30 g/mol

- InChI Key : IRGRUFDWMAJGTI-UHFFFAOYSA-N

The synthesis typically involves the reaction between amines and benzene sulfonyl chloride in an aqueous basic medium, optimized for yield and purity under environmentally friendly conditions.

The primary mechanism by which 3-(1-Aminopropyl)benzene-1-sulfonamide exerts its biological effects is through the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, catalyzing the condensation of para-aminobenzoic acid with pteridine derivatives. By inhibiting this enzyme, sulfonamides disrupt folate synthesis, leading to impaired bacterial growth and replication.

Antibacterial Properties

3-(1-Aminopropyl)benzene-1-sulfonamide exhibits notable antibacterial activity against various strains of bacteria. The effectiveness varies based on structural modifications and substituents. For instance, studies have shown that sulfonamides can inhibit growth in clinically relevant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 40 | Moderate |

| Escherichia coli | 20 | High |

| Bacillus subtilis | 50 | Moderate |

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, may also exhibit anti-inflammatory properties. They have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways. In vitro studies have shown that certain analogs can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in response to inflammatory stimuli .

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that 3-(1-Aminopropyl)benzene-1-sulfonamide effectively inhibited dihydropteroate synthase in E. coli, leading to reduced folate levels and bacterial cell death.

- Cardiovascular Effects : Another research focused on the cardiovascular implications of sulfonamides found that certain derivatives could act as endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension .

- NLRP3 Inflammasome Inhibition : A recent investigation identified that benzenesulfonamide analogs could inhibit the NLRP3 inflammasome pathway, suggesting a role in treating inflammatory diseases by blocking IL-1β release from macrophages .

特性

IUPAC Name |

3-(1-aminopropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13/h3-6,9H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGRUFDWMAJGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679063 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889936-99-6 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。